molecular formula C5H9NOS B136361 3-Amino-3-methylthiolan-2-one CAS No. 156574-58-2

3-Amino-3-methylthiolan-2-one

Cat. No.: B136361
CAS No.: 156574-58-2
M. Wt: 131.2 g/mol
InChI Key: SHPOQDAVWJDBGS-UHFFFAOYSA-N
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Description

3-Amino-3-methylthiolan-2-one is a heterocyclic compound featuring a five-membered thiolactam ring (a lactam with a sulfur atom replacing one oxygen) substituted with an amino group and a methyl group at the 3-position. Its molecular formula is C₅H₉NOS, and it is structurally characterized by a cyclic amide backbone with sulfur participation.

Properties

CAS No.

156574-58-2

Molecular Formula

C5H9NOS

Molecular Weight

131.2 g/mol

IUPAC Name

3-amino-3-methylthiolan-2-one

InChI

InChI=1S/C5H9NOS/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3

InChI Key

SHPOQDAVWJDBGS-UHFFFAOYSA-N

SMILES

CC1(CCSC1=O)N

Canonical SMILES

CC1(CCSC1=O)N

Synonyms

alpha-methylhomocysteine thiolactone
GL 2
GL-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists impurities and related compounds for drospirenone/ethinyl estradiol formulations, none of which share structural homology with 3-Amino-3-methylthiolan-2-one. The compounds in (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or naphthalenol derivatives) are primarily amino alcohols or aromatic alcohols with thiophene or naphthalene moieties. Below is a comparative analysis based on general structural and functional group differences:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Aromaticity/Saturation Potential Applications
This compound Thiolactam ring Amide, amino, methyl, sulfur Saturated heterocycle Drug synthesis, ligands
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Amino alcohol chain Hydroxyl, methylamino, thiophene Aromatic (thiophene) Pharmaceutical impurity
1-Fluoronaphthalene () Naphthalene derivative Fluorine, aromatic hydrocarbon Aromatic Intermediate in organic synthesis

Key Observations:

Ring Systems: this compound contains a saturated thiolactam ring, enabling conformational rigidity and hydrogen-bonding capability via its amide group. Compounds in (e.g., thiophene- or naphthalene-containing derivatives) feature aromatic systems, which confer distinct electronic properties and stability.

Thiophene and naphthalene derivatives in prioritize aromatic interactions and steric effects, with fluorine in 1-fluoronaphthalene enhancing electrophilic substitution reactivity.

Applications: Thiolactams like this compound are explored for antibiotic or enzyme inhibitor design, whereas the compounds in are primarily process-related impurities or intermediates in steroid synthesis.

Research Findings and Data Gaps

  • Synthesis: Thiolactams are typically synthesized via cyclization of mercaptoamides or through ring-closing metathesis. No specific protocol for this compound is documented in the provided evidence.
  • Stability: Thiolactams generally exhibit moderate stability under acidic conditions but may hydrolyze in strong bases. Aromatic compounds in (e.g., naphthalenols) are more stable under physiological conditions.

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